N-(4-methyl-2-nitrophenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide
Description
N-(4-methyl-2-nitrophenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide is a complex organic compound that features a unique combination of functional groups, including a nitro group, a phenyl group, and an isochromene ring
Properties
Molecular Formula |
C23H18N2O5 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
N-(4-methyl-2-nitrophenyl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide |
InChI |
InChI=1S/C23H18N2O5/c1-14-7-10-19(20(11-14)25(28)29)24-22(26)16-8-9-18-17(12-16)13-21(30-23(18)27)15-5-3-2-4-6-15/h2-12,21H,13H2,1H3,(H,24,26) |
InChI Key |
NFRVZHWJQFDIFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-2-nitrophenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide typically involves multiple steps. One common route starts with the nitration of 4-methylacetanilide to produce 4-methyl-2-nitroacetanilide . This intermediate is then subjected to a series of reactions, including acylation and cyclization, to form the final product. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as crystallization, distillation, and chromatography is also common to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-2-nitrophenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of Lewis acids or bases to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the carbonyl group could produce a carboxylic acid.
Scientific Research Applications
N-(4-methyl-2-nitrophenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-methyl-2-nitrophenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the isochromene ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-nitroaniline: Shares the nitro and methyl groups but lacks the isochromene ring.
2-Methyl-4-nitrophenol: Similar nitro and methyl groups but different overall structure.
Uniqueness
N-(4-methyl-2-nitrophenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide is unique due to the presence of the isochromene ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other compounds with similar functional groups but different core structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
